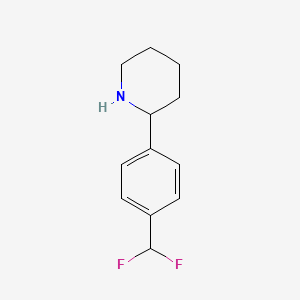
2-(4-(Difluoromethyl)phenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Difluoromethyl)phenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenyl)piperidine typically involves the reaction of 4-(Difluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production with consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(4-(Difluoromethyl)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines. These products have significant applications in pharmaceuticals and organic synthesis .
科学的研究の応用
2-(4-(Difluoromethyl)phenyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 2-(4-(Trifluoromethyl)phenyl)piperidine
- 2-(4-(Methyl)phenyl)piperidine
- 2-(4-(Chloromethyl)phenyl)piperidine
Uniqueness
2-(4-(Difluoromethyl)phenyl)piperidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it valuable in applications where other piperidine derivatives may not be as effective .
特性
分子式 |
C12H15F2N |
|---|---|
分子量 |
211.25 g/mol |
IUPAC名 |
2-[4-(difluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H15F2N/c13-12(14)10-6-4-9(5-7-10)11-3-1-2-8-15-11/h4-7,11-12,15H,1-3,8H2 |
InChIキー |
HONPSERUANVZTM-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


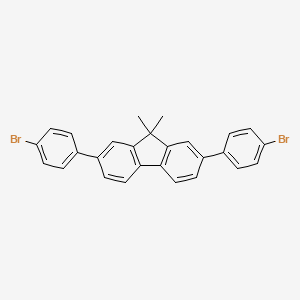
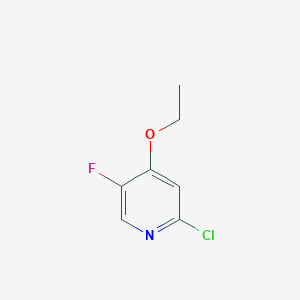

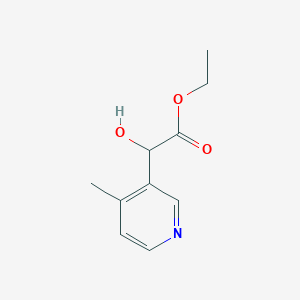
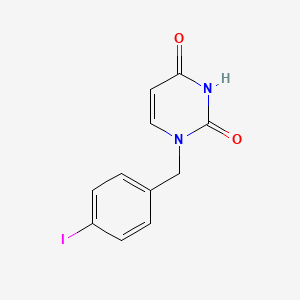
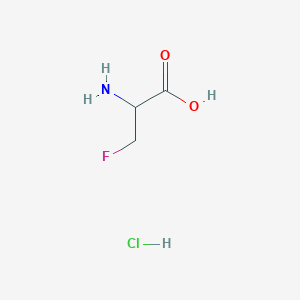
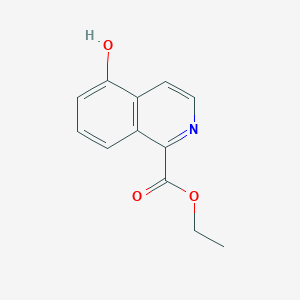
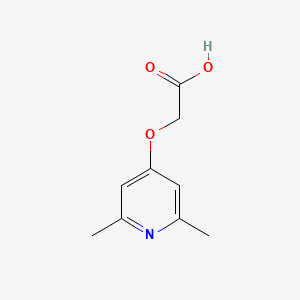
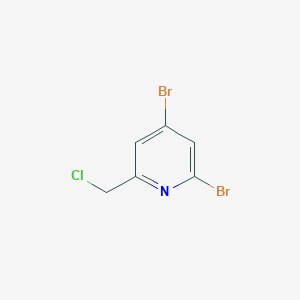
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)

